BenchChemオンラインストアへようこそ!

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid

Aldose reductase inhibition Diabetic complications Enzyme kinetics

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic acid (CAS 130872-50-3, molecular formula C₁₆H₁₁NO₄, molecular weight 281.26) is an aromatic carboxylic acid belonging to the phthalimide–benzoic acid hybrid chemotype. Its core structure comprises a 3,4-dihydroisoquinoline-1,3-dione ring N-linked to a para-benzoic acid moiety, providing a rigid, hydrogen-bond-capable scaffold that engages the catalytic pocket of aldose reductase (ALR2; AKR1B1) and related aldo-keto reductase enzymes.

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
Cat. No. B13438437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H11NO4/c18-14-9-11-3-1-2-4-13(11)15(19)17(14)12-7-5-10(6-8-12)16(20)21/h1-8H,9H2,(H,20,21)
InChIKeySJAHRTMXWGDUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic Acid for ALR2 Inhibitor R&D


4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic acid (CAS 130872-50-3, molecular formula C₁₆H₁₁NO₄, molecular weight 281.26) is an aromatic carboxylic acid belonging to the phthalimide–benzoic acid hybrid chemotype . Its core structure comprises a 3,4-dihydroisoquinoline-1,3-dione ring N-linked to a para-benzoic acid moiety, providing a rigid, hydrogen-bond-capable scaffold that engages the catalytic pocket of aldose reductase (ALR2; AKR1B1) and related aldo-keto reductase enzymes [1]. This compound serves as the key synthetic intermediate for a series of potent, competitive ALR2 inhibitors that have demonstrated low-nanomolar biochemical potency and favorable preliminary safety profiles in peer-reviewed mechanistic studies [2].

Technical Rationale Against Unverified Substitution of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic Acid Scaffold


Generic substitution with simpler N-arylphthalimide or N-arylsuccinimide analogs (e.g., 4-phthalimidobenzoic acid, CAS 5383-82-4) is not scientifically equivalent because the 3,4-dihydroisoquinoline-1,3-dione system introduces a critical methylene spacer that alters the dihedral angle between the dione ring and the phenyl substituent, directly affecting the geometry of hydrogen-bonding interactions with the ALR2 anion-binding pocket (Tyr48, His110) and hydrophobic contacts with Trp111 and Trp219 [1]. Published structure-activity relationship (SAR) data for the phthalimide–benzoic acid hybrid series demonstrate that seemingly minor structural modifications at this scaffold (e.g., replacing the para‑COOH with an ethyl ester or substituting the phenyl ring with bromine) result in >30‑fold changes in inhibition constant (KI) against human ALR2, confirming that biological performance is exquisitely sensitive to scaffold topology rather than generic functional-group similarity [2].

Head-to-Head Quantitative Evidence: 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic Acid vs. Clinical and Preclinical Comparators


ALR2 Inhibition Potency: Target Scaffold Derivative 5d Outperforms Clinical Gold-Standard Epalrestat by >30-Fold

The para-bromophenyl derivative (5d) synthesized directly from the 4-(3,4-dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic acid scaffold exhibited a KI of 7.56 nM against purified human recombinant ALR2, representing a 30.7‑fold improvement in binding affinity relative to the clinically approved aldose reductase inhibitor epalrestat (KI = 232.10 nM) measured under identical assay conditions [1]. This quantitative superiority establishes the target compound's core scaffold as the pharmacophoric basis for achieving low-nanomolar target engagement that cannot be matched by epalrestat or its commercial generic forms.

Aldose reductase inhibition Diabetic complications Enzyme kinetics

Cytotoxicity Safety Margin: Scaffold-Derived Inhibitor Exhibits Low Intrinsic Cytotoxicity Across Three Cell Lines

In cell-based viability assays, the phthalimide–benzoic acid hybrid series derived from the target scaffold (represented by compound 5d) showed generally low intrinsic cytotoxicity against A549 (lung carcinoma), Hep3B (hepatocellular carcinoma), and L929 (murine fibroblast) cell lines at concentrations relevant to ALR2 inhibition, suggesting a favorable preliminary safety margin [1]. In contrast, certain earlier-generation ALR2 inhibitors, such as tolrestat, were withdrawn from clinical development due to hepatic safety concerns [2]. This toxicological differentiation supports the scaffold's suitability for extended in vitro and in vivo studies where off-target cytotoxicity must be minimized.

Preliminary safety profiling ALR2-directed pharmacology Cell viability

Mechanistic Differentiation: Competitive Inhibition Profile Contrasts with Non-Competitive or Mixed-Mode ALR2 Inhibitors

Steady‑state kinetic analysis confirmed that compound 5d, a derivative of the target scaffold, inhibits ALR2 via a competitive mechanism with respect to the substrate [1]. This is mechanistically distinct from several older ALR2 inhibitors (e.g., sorbinil, which exhibits uncompetitive or mixed-type inhibition depending on the substrate) [2]. Competitive inhibition is preferred for structure-based lead optimization because ligand binding is directly related to substrate-competitive displacement, enabling more predictable SAR and reducing the risk of allosteric modulation that can lead to off‑target effects.

Enzyme mechanism Competitive inhibition Structure-based design

In Silico ADME/Tox Profile Predicts High Oral Absorption and Low Alert Burden

In silico ADME/Tox assessments using QikProp and SwissADME for the phthalimide–benzoic acid hybrid series indicated high gastrointestinal absorption, a balanced logP/tPSA profile, and a low structural-alert burden, with no predicted P‑gp or CYP liabilities [1]. By comparison, the clinical ALR2 inhibitor epalrestat exhibits limited oral bioavailability due to extensive first-pass metabolism, restricting its therapeutic utility [2]. The favorable in silico profile of the target scaffold suggests a superior starting point for developing orally bioavailable ALR2-targeted agents.

ADME/Tox prediction Oral drug-likeness Lead optimization

Synthetic Tractability: Chromatography-Free Two-Step Route Enables Cost-Effective Gram-Scale Supply

The target scaffold is accessed via a concise, chromatography‑free two‑step sequence: condensation of substituted anilines with benzene‑1,2,4‑tricarboxylic anhydride yields the isoindoline‑1,3‑dione carboxylic acid intermediate, followed by esterification with ethyl chloroacetate under basic conditions [1]. This route avoids chromatographic purification and uses commercially available starting materials, enabling gram‑scale production at substantially lower cost compared to multi‑step, column‑intensive syntheses required for complex ALR2 inhibitors such as fidarestat or ranirestat [2]. The synthetic accessibility of 4‑(3,4‑dihydro‑1,3‑dioxo‑2(1H)-isoquinolinyl)benzoic acid translates directly into faster procurement lead times and reduced cost‑per‑gram for research organizations.

Synthetic chemistry Scalable synthesis Chromatography-free

Optimal Procurement Scenarios for 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)benzoic Acid Based on Validated Evidence


Lead Optimization of ALR2 Inhibitors for Diabetic Complication Target Validation

The scaffold's demonstrated >30-fold improvement in ALR2 KI over epalrestat (7.56 nM vs. 232.10 nM) [1] makes it the preferred starting material for medicinal chemistry teams conducting structure‑based lead optimization toward diabetic neuropathy, retinopathy, or nephropathy. Its competitive inhibition mechanism simplifies SAR interpretation, and the favorable in silico ADME profile supports rapid progression to in vivo pharmacokinetic studies.

Chemical Biology Probe Development for ALR2-Mediated Polyol Pathway Dissection

The low intrinsic cytotoxicity observed in A549, Hep3B, and L929 cell lines [1] recommends this scaffold for assembling chemical probes used to dissect the polyol pathway in hyperglycemic cell models, where off‑target cytotoxicity of tool compounds is a frequent confounder. The scaffold's synthetic accessibility further enables rapid analog generation for probe optimization.

Dual-Target ALR2/Anticancer Lead Identification in Metabolic-Oncologic Interface Research

Transcriptomic and network analyses linking ALR2 to redox imbalance and tumorigenesis, combined with the scaffold's low-nanomolar ALR2 potency and predicted cancer‑selective safety margins (IC₅₀ > 160 μM in cancer models) [2], position this compound as a strategic starting point for dual‑target ALR2/anticancer lead identification, particularly in hepatocellular and pulmonary carcinoma contexts where ALR2 is overexpressed.

Cost-Effective Large-Scale Screening in Industrial ALR2 Inhibitor Discovery Programs

The chromatography‑free two‑step synthesis [1] enables procurement of gram‑quantities at competitive cost, making the scaffold economically viable for high‑throughput screening campaigns and fragment‑based drug discovery programs where cost‑per‑compound is a critical procurement parameter. This contrasts favorably with multi‑step ALR2 inhibitor syntheses that bottleneck library production.

Quote Request

Request a Quote for 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.